4-(Hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one
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Overview
Description
4-(Hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one is a chemical compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one can be achieved through several methods. One common approach involves the reaction of o-phenylenediamine with formic acid and formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzimidazole derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a corresponding alcohol.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-(Carboxymethyl)-1H-benzo[d]imidazol-2(3H)-one.
Reduction: Formation of this compound alcohol derivative.
Substitution: Formation of various substituted benzimidazole derivatives depending on the electrophile used.
Scientific Research Applications
4-(Hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the formulation of biocides and preservatives for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit microbial growth by interfering with essential enzymes in the microbial metabolism .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-1,3,4,6-tetrakis(hydroxymethyl)imidazo[4,5-d]imidazole-2,5 (1H,3H)-dione (TMAD): Another benzimidazole derivative with similar structural features.
Imidazole: A simpler heterocyclic compound with a similar core structure but lacking the hydroxymethyl group.
Uniqueness
4-(Hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for further chemical modifications and enhances the compound’s versatility in various applications.
Properties
Molecular Formula |
C8H8N2O2 |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
4-(hydroxymethyl)-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C8H8N2O2/c11-4-5-2-1-3-6-7(5)10-8(12)9-6/h1-3,11H,4H2,(H2,9,10,12) |
InChI Key |
YJLGSSYCEPFCBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=O)N2)CO |
Origin of Product |
United States |
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